2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-13-6-5-9-18(21)14-15-23-22(25)17-19-10-7-8-16-24(19)29(26,27)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMOFUNULALDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride. The final step involves the acetamide formation through amidation reactions with suitable acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group may play a role in binding to specific sites, while the piperidine ring could influence the overall conformation and activity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural analysis.
†Calculated by adjusting the molecular weight of ’s analog (437.0 g/mol) by removing Cl (-35.45 g/mol) and adding substituents.
Substituent Effects on Pharmacological Activity
- Benzenesulfonyl vs. Thiophenesulfonyl ( vs. 18): The benzenesulfonyl group in the target compound is less electron-rich than the thiophenesulfonyl group in ’s analog. This difference may alter interactions with charged residues in enzyme active sites or receptor pockets.
- Piperidine vs. Piperazine (Target vs. This could enhance solubility but reduce membrane permeability compared to the piperidine core in the target compound .
Hypothesized Pharmacological Profiles
- Target Compound: Likely interacts with G-protein-coupled receptors (GPCRs) or enzymes due to the benzenesulfonyl group’s resemblance to known protease inhibitors (e.g., HIV protease inhibitors). The methoxyphenyl ethyl chain may target opioid or sigma receptors, similar to fentanyl analogs ().
- ’s Analog: The 4-chloro substitution could improve metabolic stability and binding to serotonin receptors (e.g., 5-HT2A), as seen in antipsychotic drugs .
- ’s Analog: Thiophenesulfonyl’s electron-rich nature may favor interactions with cytochrome P450 enzymes or ion channels .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic molecule that belongs to the class of piperidine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metalloproteinases (MMPs), which are key enzymes involved in tissue remodeling and various pathological processes, including cancer metastasis and inflammation .
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 365.47 g/mol. The structural representation includes a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of metalloproteinases. MMPs play a significant role in the degradation of extracellular matrix components, making them pivotal in processes such as wound healing and tumor progression. By inhibiting these enzymes, the compound may help mitigate pathological conditions associated with excessive tissue remodeling .
Enzyme Inhibition
Research indicates that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide exhibit significant inhibitory effects on MMPs. For instance, studies show that modifications in the piperidine structure can enhance selectivity and potency against specific MMPs, indicating a promising avenue for therapeutic development .
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MMP-2 | 0.5 | Inhibition |
| Compound B | MMP-9 | 0.8 | Inhibition |
| This Compound | MMP-3 | TBD | TBD |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Inhibition of Cancer Cell Migration : A study demonstrated that related piperidine derivatives significantly reduced the migration of breast cancer cells in vitro by inhibiting MMP activity.
- Anti-inflammatory Effects : Another investigation found that compounds with similar structures exhibited anti-inflammatory effects in animal models by downregulating pro-inflammatory cytokines.
- Diabetes Models : Research on related sulfonamide compounds has shown improvements in glucose metabolism and insulin sensitivity in diabetic rat models, suggesting potential applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
